9-Methyl-9,10-dihydrophenanthrene
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Overview
Description
9-Methyl-9,10-dihydrophenanthrene: is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon (PAH) consisting of three fused benzene rings. This compound is characterized by the addition of a methyl group at the 9th position and hydrogenation at the 9th and 10th positions of the phenanthrene structure. It is a colorless solid that is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Palladium-Catalyzed Heck Reaction: One of the primary methods for synthesizing 9-Methyl-9,10-dihydrophenanthrene involves a palladium-catalyzed Heck reaction. This reaction is followed by a reverse Diels-Alder reaction to eliminate formaldehyde.
Intramolecular Diels-Alder Reaction: Another method involves the intramolecular Diels-Alder reaction, which is a key step in forming the benzene ring necessary for the synthesis of polycyclic aromatic hydrocarbons.
Industrial Production Methods: Industrial production of this compound typically involves large-scale palladium-catalyzed reactions due to their efficiency and ability to produce high yields of the desired product. The use of industrial catalysts such as NiMo/Al2O3-USY is common in these processes .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced back to phenanthrene using hydrogen gas and a catalyst such as Raney nickel.
Substitution: Electrophilic halogenation can occur at the 9th position to form 9-bromophenanthrene using bromine.
Aromatic Sulfonation: This reaction can produce 2- and 3-phenanthrenesulfonic acids using sulfuric acid.
Common Reagents and Conditions:
Oxidation: Chromic acid
Reduction: Hydrogen gas, Raney nickel
Halogenation: Bromine
Sulfonation: Sulfuric acid
Major Products:
Phenanthrenequinone: from oxidation
Phenanthrene: from reduction
9-Bromophenanthrene: from halogenation
Phenanthrenesulfonic acids: from sulfonation
Scientific Research Applications
Chemistry: 9-Methyl-9,10-dihydrophenanthrene is used as a precursor in the synthesis of various phenanthrene derivatives, which are important in the study of polycyclic aromatic hydrocarbons and their properties .
Biology and Medicine: The compound and its derivatives have been studied for their biological activities, including anticancer, antioxidant, and anti-inflammatory properties . These studies are crucial for developing new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of dyes, plastics, and other materials. Its role in hydrocracking processes for upgrading heavy oil is also significant .
Mechanism of Action
The mechanism of action of 9-Methyl-9,10-dihydrophenanthrene involves its interaction with various molecular targets and pathways. For instance, in hydrocracking processes, the compound undergoes hydrogenation, dehydrogenation, isomerization, and ring-opening reactions. These reactions are facilitated by industrial catalysts and result in the formation of monocyclic aromatic hydrocarbons .
Comparison with Similar Compounds
- Phenanthrene
- 9,10-Dihydrophenanthrene
- 1-Methyl-9,10-dihydrophenanthrene
- 8-Hydroxymethyl-2-hydroxyl-1-methyl-5-vinyl-9,10-dihydrophenanthrene
Uniqueness: 9-Methyl-9,10-dihydrophenanthrene is unique due to its specific substitution pattern and hydrogenation, which confer distinct chemical properties and reactivity. This makes it valuable in various synthetic and industrial applications .
Properties
CAS No. |
52978-94-6 |
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Molecular Formula |
C15H14 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
9-methyl-9,10-dihydrophenanthrene |
InChI |
InChI=1S/C15H14/c1-11-10-12-6-2-3-8-14(12)15-9-5-4-7-13(11)15/h2-9,11H,10H2,1H3 |
InChI Key |
OEVOTPDHCAGASB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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